molecular formula C12H22N4OS B195531 2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole CAS No. 206882-15-7

2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole

Cat. No. B195531
M. Wt: 270.4 g/mol
InChI Key: ZWQVTLOUYHUIKH-UHFFFAOYSA-N
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Description

2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole is a chemical compound with the molecular formula C12H22N4OS . It is used in various scientific studies due to its unique structure, which enables its application in diverse research areas such as drug discovery, organic synthesis, and material science.


Synthesis Analysis

2-Aminothiazoles, a class of organic medicinal compounds, are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . The synthesis of related compounds involves the use of various techniques and reagents .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied in various contexts. For instance, the degradation mechanism of 2-amino-4-acetaminoanisole from wastewater by a nano-Fe3O4-catalyzed Fenton system has been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the thermal, dielectric, mechanical, and structural behavior of 2-amino 4-methylpyridinium 4-nitrophenolate 4-nitrophenol bulk single crystal was studied .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The one-pot synthesis of 2-amino thiazoles, including derivatives like 2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole, has been achieved through specific chemical processes. This includes the reaction of ketones with [hydroxy(tosyloxy)iodo]benzene and thioureas in acetonitrile, demonstrating the versatility and adaptability of these compounds in synthetic chemistry (Moriarty et al., 1992).

Biological Activities

  • A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, closely related to 2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole, have demonstrated significant fungicidal and antivirus activities. This illustrates the potential of these compounds in developing new strategies for fungi and virus control (Fengyun et al., 2015).

Corrosion Inhibition

  • 2-Amino thiazoles have been studied for their application as corrosion inhibitors. For example, 2-amino-4-methyl-thiazole, a compound similar in structure to 2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole, has been investigated for its effectiveness in protecting mild steel in HCl solutions, highlighting its potential in industrial applications (Yüce et al., 2014).

Enzyme Inhibition

  • The inhibitory effects of 2-amino thiazole derivatives on metabolic enzymes like carbonic anhydrase and cholinesterases have been studied. These findings point to the potential medicinal applications of these compounds, including their role in enzyme-related therapies (Korkmaz, 2022).

Molecular and Quantum Studies

  • Molecular dynamics and quantum chemical studies on thiazole derivatives provide insights into their interaction with metal surfaces, further supporting their utility in corrosion inhibition and other surface-related applications (Kaya et al., 2016).

Synthesis and Characterization

  • The synthesis and characterization of various 2-amino thiazole derivatives have been explored, focusing on their structural and chemical properties. This research underlines the flexibility of these compounds in creating a wide range of potentially bioactive molecules (Thomas et al., 2008).

properties

IUPAC Name

2-amino-N-[2-[di(propan-2-yl)amino]ethyl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4OS/c1-8(2)16(9(3)4)6-5-14-11(17)10-7-18-12(13)15-10/h7-9H,5-6H2,1-4H3,(H2,13,15)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQVTLOUYHUIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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